2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol
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Overview
Description
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its high level of chlorination, which contributes to its stability and persistence in the environment .
Preparation Methods
The synthesis of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated biphenyls.
Scientific Research Applications
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Studies on its toxicological effects help understand the impact of PCBs on living organisms.
Medicine: Research on its interactions with biological molecules aids in the development of treatments for PCB exposure.
Mechanism of Action
The mechanism of action of 2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
Comparison with Similar Compounds
2’,4,4’,5,5’,6-Hexachloro-[1,1’-biphenyl]-2-ol can be compared with other similar compounds, such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB-153): Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2’,3,4,5,6’-Hexachlorobiphenyl (PCB-143): Differs in the position of chlorine atoms, affecting its physical and chemical properties.
2,3,4,4’,5,6-Hexachlorobiphenyl: Another isomer with different chlorine atom positions, influencing its environmental persistence and biological activity.
Properties
Molecular Formula |
C12H4Cl6O |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
3,4,5-trichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-7(15)6(14)1-4(5)10-9(19)3-8(16)11(17)12(10)18/h1-3,19H |
InChI Key |
DUYUNNFIHOWGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
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